molecular formula C8H24Se2Sn4 B14485385 Dimethyl-lambda~2~-stannane--selenium (2/1) CAS No. 65299-90-3

Dimethyl-lambda~2~-stannane--selenium (2/1)

Cat. No.: B14485385
CAS No.: 65299-90-3
M. Wt: 753.1 g/mol
InChI Key: PSCDZSYTDJTAIQ-UHFFFAOYSA-N
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Description

Dimethyl-lambda~2~-stannane–selenium (2/1) is an organometallic compound that features a tin-selenium bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl-lambda~2~-stannane–selenium (2/1) typically involves the reaction of dimethyl-lambda~2~-stannane with selenium compounds under controlled conditions. One common method is the direct reaction of dimethyl-lambda~2~-stannane with elemental selenium in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran or toluene, and the mixture is heated to facilitate the formation of the tin-selenium bond.

Industrial Production Methods

Industrial production of dimethyl-lambda~2~-stannane–selenium (2/1) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-lambda~2~-stannane–selenium (2/1) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to form lower oxidation state species.

    Substitution: The selenium atom can be substituted with other chalcogens or halogens under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Halogenating agents like chlorine or bromine can be used to substitute the selenium atom. These reactions are usually carried out in the presence of a catalyst and under controlled temperatures.

Major Products Formed

    Oxidation: Higher oxidation state tin-selenium compounds.

    Reduction: Lower oxidation state tin-selenium compounds.

    Substitution: Tin-halogen compounds and elemental selenium.

Scientific Research Applications

Dimethyl-lambda~2~-stannane–selenium (2/1) has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, including semiconductors and catalysts.

Mechanism of Action

The mechanism of action of dimethyl-lambda~2~-stannane–selenium (2/1) involves the interaction of the tin-selenium bond with various molecular targets. The compound can act as a ligand, coordinating with metal centers in catalytic processes. It can also undergo redox reactions, influencing the redox state of other molecules and affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl-lambda~2~-stannane–tellurium (3/2)
  • Dimethyl-lambda~2~-stannane–sulfur (2/1)
  • Dimethyl-lambda~2~-stannane–oxygen (2/1)

Uniqueness

Dimethyl-lambda~2~-stannane–selenium (2/1) is unique due to the presence of selenium, which imparts distinct chemical properties compared to its sulfur, tellurium, and oxygen analogs. Selenium’s larger atomic size and different electronegativity influence the reactivity and stability of the compound, making it suitable for specific applications where other chalcogen analogs may not be effective.

Properties

CAS No.

65299-90-3

Molecular Formula

C8H24Se2Sn4

Molecular Weight

753.1 g/mol

InChI

InChI=1S/8CH3.2Se.4Sn/h8*1H3;;;;;;

InChI Key

PSCDZSYTDJTAIQ-UHFFFAOYSA-N

Canonical SMILES

C[Sn]C.C[Sn]C.C[Sn]C.C[Sn]C.[Se].[Se]

Origin of Product

United States

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